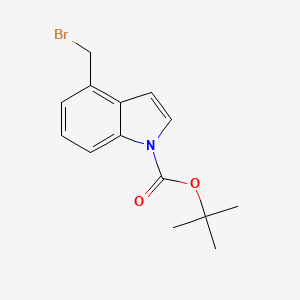

Tert-butyl 4-(bromomethyl)indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNWJFMNSJLKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478578 | |

| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220499-13-8 | |

| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(bromomethyl)indole-1-carboxylate synthesis protocol

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(bromomethyl)indole-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a critical building block for drug discovery and development. The narrative explains the strategic choices behind the synthetic route, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Overview: A Two-Stage Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from commercially available 4-methylindole. The core strategy involves:

-

Nitrogen Protection: The indole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step for two primary reasons:

-

Deactivation of the Indole Ring: The Boc group is electron-withdrawing, which significantly reduces the nucleophilicity of the indole ring. This prevents competitive electrophilic bromination on the aromatic system during the subsequent step.[1]

-

Improved Solubility: The Boc group enhances the solubility of the indole intermediate in common organic solvents, simplifying handling and purification.

-

-

Benzylic Radical Bromination: The methyl group at the C4 position is selectively converted to a bromomethyl group. This is accomplished via a free-radical chain reaction known as the Wohl-Ziegler reaction.[2] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the selective bromination of the benzylic position, which is allylic to the indole double bond.[3][4]

Overall Synthesis Workflow

Sources

The Synthetic Keystone: A Technical Guide to Tert-butyl 4-(bromomethyl)indole-1-carboxylate in Modern Drug Discovery

Abstract

Tert-butyl 4-(bromomethyl)indole-1-carboxylate stands as a pivotal, yet often overlooked, intermediate in the lexicon of medicinal chemistry. While its isomers, particularly the 3-substituted variant, have been extensively documented, the 4-(bromomethyl) derivative offers a unique trajectory for structural elaboration, providing access to novel chemical space. This guide delineates the core utility of this reagent, focusing on its synthesis, inherent reactivity, and strategic application in the development of neurologically active agents. We will explore its role as a versatile electrophilic scaffold, providing field-proven insights into its deployment in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and serotonin receptor agonists. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage the untapped potential of this functionalized indole core.

Introduction: The Strategic Importance of the C4-Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific placement of functional groups on the indole ring dictates the molecule's interaction with biological targets. While the C3 position is often the most nucleophilic and synthetically accessible, functionalization at the C4 position offers a distinct vector for molecular growth, allowing for the exploration of unique binding pockets in target proteins.

This compound is a bifunctional reagent designed for maximum utility and stability. The key features are:

-

The N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose. It deactivates the indole ring towards unwanted electrophilic substitution and enhances solubility in common organic solvents. Crucially, it can be removed under acidic conditions without affecting most other functional groups, allowing for late-stage diversification.

-

The C4-Bromomethyl Group: This benzylic bromide is a potent electrophile, primed for nucleophilic substitution (SN2) reactions. This "handle" allows for the direct and efficient tethering of various nucleophilic fragments, including amines, thiols, and carbanions, thereby building molecular complexity.

This guide will provide a comprehensive overview of the synthesis and application of this key intermediate, with a focus on enabling its practical use in a research and development setting.

Synthesis and Characterization

The synthesis of this compound is typically achieved from a commercially available precursor, tert-butyl 4-methylindole-1-carboxylate. The most common and effective method is a radical bromination of the benzylic methyl group.

Synthetic Workflow

The transformation from the C4-methyl precursor to the C4-bromomethyl target is a well-established radical substitution reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Radical Bromination

This protocol is based on established procedures for benzylic bromination of similar indole systems.[1]

-

Reaction Setup: To a solution of tert-butyl 4-methylindole-1-carboxylate (1.0 equiv.) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is added N-bromosuccinimide (NBS, 1.05-1.2 equiv.).

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equiv.) or benzoyl peroxide, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 65-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material. Irradiation with a UV lamp can accelerate the reaction.

-

Work-up: Upon completion, the reaction is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Data (Predicted)

While a comprehensive, published spectroscopic dataset for this specific isomer is scarce, the following represents predicted data based on the analysis of closely related indole structures.

| Property | Data |

| Molecular Formula | C₁₄H₁₆BrNO₂ |

| Molecular Weight | 310.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ (ppm): 8.1-8.2 (d, 1H, Ar-H), 7.5-7.6 (d, 1H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 4.7-4.8 (s, 2H, -CH₂Br), 1.6-1.7 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 149-150 (C=O), 135-136 (Ar-C), 130-131 (Ar-C), 125-126 (Ar-C), 123-124 (Ar-C), 122-123 (Ar-C), 115-116 (Ar-C), 105-106 (Ar-C), 83-84 (-C(CH₃)₃), 30-31 (-CH₂Br), 28-29 (-C(CH₃)₃) |

Core Application: A Versatile Electrophile for Drug Synthesis

The primary utility of this compound lies in its capacity to act as an electrophilic building block. The C4-bromomethyl group readily undergoes SN2 reactions with a wide range of nucleophiles, enabling the construction of diverse molecular architectures.

Caption: General reactivity of this compound.

Synthesis of Serotonin (5-HT) Receptor Agonists

The indole scaffold is fundamental to the structure of serotonin (5-hydroxytryptamine), a critical neurotransmitter.[2] Consequently, substituted indoles are a major focus in the development of drugs targeting the serotonergic system for conditions like migraine, depression, and anxiety.[3] The 4-substituted indole derivatives can act as potent serotonin agonists.

Conceptual Pathway:

This compound can be reacted with various cyclic amines (e.g., piperidine, pyrrolidine derivatives) to introduce the key basic nitrogen functionality common to many serotonin agonists. Subsequent deprotection of the Boc group yields the final active compound.

Caption: Pathway to Serotonin Agonists.

Development of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and diabetes.[4][5] Many potent GSK-3β inhibitors feature an indole core, which occupies the ATP-binding site of the enzyme.[6] The 4-position of the indole ring provides a vector to introduce substituents that can form key interactions within the binding pocket, enhancing potency and selectivity.

Experimental Protocol: Synthesis of a GSK-3β Inhibitor Precursor

This protocol describes the coupling of the title compound with a generic amine nucleophile, a common step in building GSK-3β inhibitors.

-

Reactant Preparation: In a round-bottom flask, dissolve the nucleophile (e.g., a substituted aniline or piperazine, 1.0 equiv.) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Electrophile: Add a solution of this compound (1.1 equiv.) in DMF dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

-

Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified via silica gel chromatography to yield the desired 4-substituted indole derivative.

This intermediate can then be further modified or deprotected to yield the final, biologically active GSK-3β inhibitor.

Trustworthiness and Self-Validating Systems

The protocols and synthetic strategies described herein are built upon fundamental principles of organic chemistry.

-

Reaction Monitoring: The progress of each reaction must be meticulously tracked using appropriate analytical techniques (TLC, LC-MS). This provides real-time validation of the transformation and informs decisions regarding reaction time and work-up procedures.

-

Spectroscopic Confirmation: The identity and purity of the product, this compound, and any subsequent derivatives must be unequivocally confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy, and mass spectrometry. The predicted chemical shifts in Table 1 serve as a benchmark for this validation.

-

Chromatographic Purity: Final compound purity should be assessed by high-performance liquid chromatography (HPLC). For drug development applications, a purity of >95% is typically required.

By adhering to these principles of analytical rigor, each step of the synthesis becomes a self-validating system, ensuring the integrity of the final compounds.

Conclusion and Future Outlook

This compound is a high-value intermediate that provides a strategic entry point for the synthesis of novel, C4-substituted indole derivatives. Its utility in constructing scaffolds for potent neurological agents, such as serotonin agonists and GSK-3β inhibitors, is clear from the established importance of the indole core in these target classes. While less documented than its C3-substituted isomer, the unique structural possibilities it presents make it an essential tool for medicinal chemists seeking to expand beyond well-trodden synthetic paths. The continued exploration of its reactivity will undoubtedly lead to the discovery of new bioactive molecules with improved therapeutic profiles.

References

-

Chakkaravarthi, G., et al. (2008). 4-Bromomethyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o723. [Link]

- Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in the synthesis of bioactive compounds.

- Flanagan, M. E., & Williams, D. K. (2001). U.S. Patent No. 6,245,770. Washington, DC: U.S.

-

Macor, J. E., et al. (1990). 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists. Journal of medicinal chemistry, 33(8), 2087-2093. [Link]

- Martin, S. F., & Liras, S. (1989). Strategies for the synthesis of indole alkaloids. Chemical Reviews, 89(7), 1545-1564.

-

Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2011). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 88, 291-302. [Link]

-

Martinez, A., et al. (2005). Thienyl and phenyl alpha-halomethyl ketones: new inhibitors of glycogen synthase kinase (GSK-3beta) from a library of compound searching. Journal of medicinal chemistry, 48(23), 7103-7106. [Link]

-

Lo, M. M. C., et al. (2019). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of medicinal chemistry, 62(23), 10839-10857. [Link]

- Berger, M., Gray, J. A., & Roth, B. L. (2009). The expanded biology of serotonin. Annual review of medicine, 60, 355-366.

-

Biallas, M., et al. (2010). Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells. Bioorganic & medicinal chemistry letters, 20(18), 5463-5467. [Link]

-

Baki, A., et al. (2021). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. Bioorganic & medicinal chemistry, 40, 116179. [Link]

- Witherington, J., et al. (2003). 3,4-disubstituted-maleimide derivatives as potent and selective inhibitors of glycogen synthase kinase-3. Bioorganic & medicinal chemistry letters, 13(18), 3059-3062.

-

Kirsch, F., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. International journal of molecular sciences, 24(9), 7957. [Link]

-

Siegel, S. J., & Childers, S. R. (1997). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

Sources

- 1. 4-Bromomethyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 4-(bromomethyl)indole-1-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

Tert-butyl 4-(bromomethyl)indole-1-carboxylate stands as a pivotal, yet elegantly functionalized, building block in the landscape of modern organic synthesis and drug discovery. Its strategic combination of a reactive benzylic bromide, a protected indole nitrogen, and a defined substitution pattern on the indole core makes it an invaluable intermediate for accessing complex molecular architectures. The indole scaffold itself is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active natural products. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique characteristics for the synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in the laboratory. While a specific CAS number for this particular isomer is not consistently cited across major chemical databases, its molecular identity is well-defined.

Chemical Identifiers

| Property | Value |

| IUPAC Name | tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate |

| Molecular Formula | C₁₄H₁₆BrNO₂ |

| Molecular Weight | 310.19 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CBr |

| InChI Key | InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-6-10-7-11(5-15)8-12(10)16/h6-9H,5H2,1-4H3 |

Physicochemical Data

The experimental physical data for this specific isomer is not widely published. The following data is based on typical characteristics of similar compounds and structural analysis.

| Property | Value / Description |

| Appearance | Expected to be a white to off-white or pale yellow solid. Related isomers, such as the 3-(bromomethyl) variant, appear as purple to pink crystalline powders[1]. |

| Melting Point | Not specifically reported. For comparison, the related isomer tert-butyl 3-(bromomethyl)indole-1-carboxylate has a melting point of 106-110 °C (decomposes)[1]. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. |

| Storage | Store in a cool, dry, dark place (recommended 2-8°C) under an inert atmosphere to prevent degradation[1]. |

Spectroscopic Analysis: A Predictive Guide

Spectroscopic data is crucial for reaction monitoring and product verification. While a published spectrum for this specific compound is elusive, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.15 | d | 1H | H-7 | The H-7 proton is deshielded by the anisotropic effect of the Boc-carbonyl group and the adjacent aromatic ring. |

| ~ 7.55 | d | 1H | H-2 | The proton at the C-2 position of the indole ring typically appears as a doublet. |

| ~ 7.30 | d | 1H | H-5 | Aromatic proton adjacent to the CH₂Br group. |

| ~ 7.20 | t | 1H | H-6 | Aromatic proton showing coupling to both H-5 and H-7. |

| ~ 6.60 | d | 1H | H-3 | The proton at the C-3 position, coupled to H-2. |

| ~ 4.70 | s | 2H | -CH₂Br | The benzylic protons of the bromomethyl group appear as a characteristic singlet in the downfield region due to the electronegative bromine atom. |

| ~ 1.65 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a strong singlet signal. |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 149.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |

| ~ 135.0 | C-7a | Quaternary carbon at the indole ring fusion. |

| ~ 130.5 | C-4 | Aromatic carbon bearing the bromomethyl group. |

| ~ 127.0 | C-3a | Quaternary carbon at the indole ring fusion. |

| ~ 125.0 | C-2 | Pyrrole ring carbon. |

| ~ 124.5 | C-6 | Aromatic carbon. |

| ~ 123.0 | C-5 | Aromatic carbon. |

| ~ 115.0 | C-7 | Aromatic carbon. |

| ~ 107.0 | C-3 | Pyrrole ring carbon. |

| ~ 84.0 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 32.0 | -CH₂Br | Benzylic carbon, shifted downfield by the attached bromine. |

| ~ 28.2 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

Synthesis and Purification

The synthesis of this compound is typically achieved via a straightforward two-step sequence starting from commercially available 4-methylindole. The process involves protection of the indole nitrogen followed by radical bromination of the benzylic methyl group.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate (CAS Number: 220499-13-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of these molecules. Among the myriad of functionalized indoles, tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate (CAS Number: 220499-13-8) emerges as a pivotal building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile reagent. We will delve into the causality behind the synthetic choices and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Structural Features

tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate is a bifunctional molecule featuring a reactive bromomethyl group at the 4-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. This combination of features makes it an ideal intermediate for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 220499-13-8 | N/A |

| Molecular Formula | C₁₄H₁₆BrNO₂ | N/A |

| Molecular Weight | 310.19 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | N/A |

| Melting Point | Not available (predicted to be in the range of 80-120 °C based on similar isomers) | N/A |

The Boc protecting group serves a dual purpose: it deactivates the indole ring towards electrophilic substitution, preventing unwanted side reactions, and it enhances the solubility of the molecule in organic solvents, facilitating its handling and purification. The bromomethyl group at the 4-position is a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce a wide variety of functional groups.

Synthetic Workflow: A Multi-step Approach to a Key Intermediate

The synthesis of tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate is not commonly reported as a direct, one-pot procedure. A rational and efficient synthetic strategy involves a multi-step sequence starting from commercially available 4-bromo-1H-indole. This approach provides a high degree of control over the regioselectivity and functional group transformations.

Caption: Synthetic workflow for tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate.

Experimental Protocols

This initial step protects the indole nitrogen, preventing its participation in subsequent reactions and increasing the compound's solubility in organic solvents.

Materials:

-

4-bromo-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-bromo-1H-indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DMAP (0.1 eq) to the solution.

-

Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like Boc-protected indoles.

Materials:

-

tert-butyl 4-bromo-1H-indole-1-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, cool anhydrous DMF to 0 °C under an inert atmosphere.

-

Slowly add POCl₃ (1.5 eq) to the DMF with stirring, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of tert-butyl 4-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The reduction of the formyl group to a primary alcohol is a straightforward transformation.

Materials:

-

tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the desired alcohol.

The conversion of the primary alcohol to the corresponding bromide is a critical step. Phosphorus tribromide is an effective reagent for this transformation, proceeding via an Sₙ2 mechanism.[6][7][8]

Materials:

-

tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel reaction conditions)[9]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure (using PBr₃):

-

Dissolve tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C under an inert atmosphere.

-

Slowly add a solution of PBr₃ (0.5 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate.

Applications in Organic Synthesis: A Gateway to Novel Indole Derivatives

The primary utility of tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, allowing for the facile introduction of various functionalities at the 4-position of the indole core.

Caption: Reactivity of tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate with various nucleophiles.

Representative Protocol: Synthesis of tert-butyl 4-(azidomethyl)-1H-indole-1-carboxylate

The introduction of an azide moiety provides a versatile handle for further transformations, such as the Staudinger ligation or click chemistry.

Materials:

-

tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography on silica gel to yield tert-butyl 4-(azidomethyl)-1H-indole-1-carboxylate.[10]

Conclusion

tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate is a strategically important building block in medicinal chemistry and organic synthesis. Its synthesis, while multi-stepped, is achievable through well-established and reliable chemical transformations. The presence of the reactive bromomethyl group, coupled with the stability and solubility imparted by the Boc protecting group, makes this compound an invaluable tool for the construction of novel and complex indole derivatives with potential therapeutic applications. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively synthesize and utilize this versatile intermediate in their drug discovery and development programs.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.

-

The Role of Indole Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.

-

tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate. Sigma-Aldrich.

-

Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Center for Biotechnology Information.

-

tert-Butyl 3-bromomethyl-indole-1-carboxylate. Chem-Impex.

-

Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate.

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.

-

1H-Indole, 3-ethyl-. Organic Syntheses.

-

An In-depth Technical Guide to the Starting Materials for tert-Butyl 7-bromo-1H-indole-1-carboxylate. Benchchem.

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.

-

Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. ChemRxiv.

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. National Center for Biotechnology Information.

-

Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Organic Chemistry Portal.

-

PBr3 Reaction. BYJU'S.

-

Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. ResearchGate.

-

Appel Reaction. Organic Chemistry Portal.

-

PBr3 and SOCl2. Master Organic Chemistry.

-

Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole. ResearchGate. [URL]([Link] indole)

-

Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine? Reddit.

-

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate. AiFChem.

-

tert Butyl 3-(8-bromo-4 H ,10 H -1,2-oxazolo[4,3- c ][1]benzoxepin-10-yl)-2-methyl-1 H -indole-1-carboxylate. ResearchGate.

Sources

- 1. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. Appel Reaction [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

Stability and Storage of Boc-Protected Bromomethylindoles: A Technical Guide

Abstract

Boc-protected bromomethylindoles are pivotal intermediates in the synthesis of a myriad of biologically active compounds, including pharmaceuticals and natural product analogues. However, their inherent instability presents significant challenges in their handling, storage, and application. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of these valuable reagents. By elucidating the primary decomposition pathways and offering evidence-based best practices for storage and handling, this guide aims to empower scientists to mitigate degradation, ensure experimental reproducibility, and accelerate their research endeavors.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of Boc-protected bromomethylindoles stems from the strategic placement of a reactive bromomethyl group at the C3 position of the indole nucleus, while the nitrogen is masked with a tert-butyloxycarbonyl (Boc) group. This arrangement allows for selective functionalization at the C3-methyl position. However, the very features that make these compounds valuable also render them susceptible to degradation. This guide will dissect the chemical intricacies of their instability, focusing on two key areas: the lability of the N-Boc protecting group on the indole ring and the inherent reactivity of the bromomethylindole core.

The Fragile Alliance: Understanding the Core Instability

The stability of a Boc-protected bromomethylindole is a delicate balance, influenced by the interplay of its constituent functional groups. Both the indole nucleus and the Boc protecting group contribute to the molecule's propensity for degradation, albeit through different mechanisms.

The Labile N-Boc Group on the Indole Nucleus

While the Boc group is a workhorse for amine protection in organic synthesis, its stability is significantly diminished when attached to the nitrogen of an indole ring. Unlike typical Boc-protected amines, which are robust to many nucleophiles and bases, N-Boc-indoles are sensitive to even mild acidic conditions. This heightened lability is attributed to the electronic nature of the indole ring.

-

Mechanism of Acid-Catalyzed Deprotection: The deprotection is initiated by protonation of the carbonyl oxygen of the Boc group. The electron-donating character of the indole ring stabilizes the resulting positive charge, facilitating the cleavage of the tert-butyl cation and subsequent decarboxylation to yield the unprotected indole.

This sensitivity means that trace amounts of acidic impurities in solvents or on glassware can be sufficient to catalyze the removal of the Boc group, initiating a cascade of degradation reactions.

The Reactive Bromomethylindole Core

The 3-bromomethylindole moiety is inherently reactive, behaving as a potent electrophile. This reactivity is analogous to that of gramine (N,N-dimethyl-1H-indole-3-methanamine), a well-studied indole alkaloid that readily undergoes displacement of its dimethylamino group. The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.

This inherent reactivity can lead to several undesirable outcomes:

-

Self-Alkylation and Polymerization: In the absence of other nucleophiles, one molecule of a bromomethylindole can act as a nucleophile towards another, leading to dimerization and polymerization. The indole nitrogen of one molecule can attack the electrophilic bromomethyl group of another, forming oligomeric or polymeric tars. This process is often autocatalytic, as the elimination of HBr can generate acidic conditions that further promote degradation.

-

Reaction with Nucleophiles: Any nucleophilic species present in the storage environment, including water, alcohols (from solvents), or other reagents, can react with the bromomethyl group, leading to the formation of impurities.

Primary Decomposition Pathways

Based on the inherent instabilities discussed, we can propose the primary pathways through which Boc-protected bromomethylindoles degrade. Understanding these pathways is crucial for developing effective storage and handling strategies.

Caption: Proposed primary degradation pathways for Boc-protected bromomethylindoles.

Best Practices for Storage and Handling

To minimize degradation and ensure the integrity of Boc-protected bromomethylindoles, a stringent set of storage and handling protocols must be implemented.

Storage Conditions

The primary goal of storage is to mitigate the factors that promote decomposition: temperature, light, and the presence of nucleophiles or acids.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including decomposition pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture. |

| Light | Amber Vial/Protection from Light | Indole derivatives can be photosensitive, and light can provide the energy to initiate degradation. |

| Container | Tightly Sealed, High-Purity Glass | Prevents ingress of moisture and air. Avoids potential contaminants from plastic containers. |

Handling Procedures

Proper handling techniques are as critical as storage conditions to prevent contamination and degradation during use.

Caption: Workflow for the safe handling of Boc-protected bromomethylindoles.

Assessing Purity and Degradation: Analytical Methodologies

Regular assessment of the purity of Boc-protected bromomethylindoles is essential to ensure the reliability of experimental results. A combination of analytical techniques is often employed for a comprehensive evaluation.

Experimental Protocol: Purity Assessment by HPLC

Objective: To quantify the purity of a Boc-protected bromomethylindole sample and detect the presence of degradation products.

Materials:

-

Boc-protected bromomethylindole sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the Boc-protected bromomethylindole and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

HPLC Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm and 280 nm

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 20% B

-

18.1-25 min: 20% B

-

-

-

Analysis: Inject the sample solution and analyze the chromatogram. The purity is calculated based on the relative peak area of the main component. Degradation products will appear as separate peaks, typically with different retention times.

Complementary Analytical Techniques

| Technique | Information Provided |

| ¹H NMR Spectroscopy | Provides structural information and can be used to identify impurities and degradation products by comparing the spectrum to that of a pure standard. The presence of a peak corresponding to the N-H proton of the indole indicates Boc-deprotection. |

| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities and degradation products. |

Conclusion: A Proactive Approach to Stability

The successful application of Boc-protected bromomethylindoles in synthesis is contingent upon a thorough understanding of their inherent instability and the implementation of rigorous storage and handling protocols. By recognizing the lability of the N-Boc group and the reactivity of the bromomethylindole core, researchers can take proactive steps to minimize degradation. The guidelines presented in this technical guide, from refrigerated storage under an inert atmosphere to the use of anhydrous, amine-free solvents, are designed to preserve the integrity of these valuable reagents. Regular purity assessment using techniques such as HPLC and NMR spectroscopy is the final, critical step in ensuring experimental success and reproducibility. By adhering to these principles, scientists can confidently employ Boc-protected bromomethylindoles to advance their synthetic objectives.

References

- Reactivity of Gramine: Information on the reactivity of gramine, which serves as a useful analogue for understanding the reactivity of the 3-bromomethylindole core, can be found in various organic chemistry resources and public

- Boc-Group Lability: The acid-lability of the Boc-protecting group is a fundamental concept in organic chemistry. For specific details on its lability on heteroaromatic systems like indole, advanced organic chemistry textbooks and literature on protecting groups are valuable sources.

- General Handling of Halogenated Compounds: Guidelines for the safe handling and storage of halogenated organic compounds are provided by various safety organiz

- Analytical Techniques for Purity Determination: Detailed methodologies for HPLC, NMR, and LC-MS are widely available in analytical chemistry literature and

Tert-butyl 4-(bromomethyl)indole-1-carboxylate safety data sheet

An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-(bromomethyl)indole-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and essential handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations. The protocols herein are designed as self-validating systems, grounded in authoritative references to promote a culture of safety and scientific integrity.

Compound Profile and Strategic Importance

This compound (CAS No. not explicitly available, analogous to CAS 96551-21-2 for the 3-isomer) is a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its structure incorporates a Boc-protected indole nucleus, which offers stability and solubility, and a highly reactive bromomethyl group. This benzylic bromide functionality makes the compound an excellent electrophile for introducing the indole-4-methyl moiety into a wide range of molecules.[1] This reactivity is fundamental to its utility in synthesizing complex drug candidates, particularly those targeting pathways where an indole scaffold is crucial for biological activity.[1]

However, the very reactivity that makes this compound a valuable synthetic intermediate is also the source of its primary health and safety hazards. Understanding and mitigating these risks is paramount for any researcher utilizing this reagent.

| Identifier | Value |

| Chemical Name | This compound |

| Analogous CAS | 96551-21-2 (for 3-(bromomethyl) isomer)[1] |

| Molecular Formula | C₁₄H₁₆BrNO₂[1] |

| Molecular Weight | 310.19 g/mol [1] |

| Appearance | Typically a purple to pink crystalline powder[1] |

Hazard Identification and Toxicological Rationale

The safety profile of this compound is primarily dictated by its reactive bromomethyl group. While specific toxicological data for this exact isomer is limited, the Globally Harmonized System (GHS) classifications for structurally similar and functionally identical compounds provide a reliable framework for risk assessment.

Aggregated GHS information for analogous compounds, such as other brominated indole carboxylates and benzylic bromides, indicates the following hazards.[2][3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4] |

Expert Insight: The Mechanism of Irritation

The classification as a skin, eye, and respiratory irritant stems from the chemical reactivity of the C-Br bond in the benzylic position. This bond is susceptible to nucleophilic substitution. When the compound comes into contact with biological tissues, the bromomethyl group can act as an alkylating agent , reacting with nucleophilic functional groups (e.g., thiols, amines, hydroxyls) present in proteins and other macromolecules. This covalent modification disrupts cellular function, triggering an inflammatory response that manifests as irritation. This mechanism is also responsible for its lachrymatory (tear-inducing) properties, making it particularly hazardous to the eyes.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transferring, and adding to a reaction, must be performed inside a certified chemical fume hood.[6][7] The fume hood provides critical exhaust ventilation, preventing the inhalation of airborne powder or vapors and containing any potential spills.[2][7] The workspace within the hood should be kept clear of clutter to ensure optimal airflow and facilitate easy cleanup in case of an accident.[7]

Caption: Hierarchy of controls for managing chemical exposure.

Personal Protective Equipment (PPE): The Final Barrier

Even with robust engineering controls, appropriate PPE is mandatory to protect against accidental contact.

| PPE Category | Specification | Rationale |

| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant). A face shield is recommended for larger quantities. | Protects against splashes and airborne particles that can cause severe eye irritation.[8][9] |

| Skin Protection | Gloves: Nitrile or neoprene gloves (double-gloving recommended). Inspect for tears before use and change every 30-60 minutes or immediately upon contamination.[10] Lab Coat: Flame-resistant lab coat with tight-fitting cuffs. | Prevents skin contact, which can lead to irritation and potential sensitization. Double gloving provides an extra layer of protection against this reactive alkylating agent. |

| Respiratory Protection | Not required when working within a certified fume hood. | A fume hood is the primary means of respiratory protection.[9] A respirator may be needed only in the event of a large spill or ventilation failure. |

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the reagent.

Protocol for Weighing and Transferring

-

Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the work area of all unnecessary equipment and materials.[7]

-

PPE: Don all required PPE as specified in Section 3.2.

-

Tare Weigh Paper: Place a piece of creased, anti-static weigh paper on a tared analytical balance inside the fume hood.

-

Dispense Solid: Using a clean spatula, carefully dispense the required amount of this compound onto the weigh paper. Avoid creating dust. If dust is generated, pause and allow the fume hood to clear it.

-

Transfer: Carefully pick up the weigh paper and transfer the solid to the reaction vessel, which should already be situated within the fume hood.

-

Decontamination: Immediately decontaminate the spatula with a suitable solvent (e.g., ethanol or isopropanol) into a waste container. Dispose of the weigh paper in the solid chemical waste.

-

Cleanup: Wipe down the balance and surrounding surfaces within the fume hood.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water.[5]

Storage Requirements

Proper storage is critical for both safety and reagent stability.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] A recommended storage temperature is often refrigerated (0-8 °C).[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture. The Boc-protecting group is acid-labile, so storage away from strong acids is also necessary to maintain chemical integrity.

-

Rationale: Cool, dry conditions minimize thermal degradation and hydrolysis. The reactive bromomethyl group can react with nucleophiles, including water, over time. Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term stability.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][12] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12] |

Accidental Release (Spill) Response

Caption: Workflow for responding to a solid chemical spill.

This protocol should be followed for small spills (typically <10g) in a fume hood. For larger spills, or any spill outside of containment, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

References

-

PubChem. (n.d.). tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 1823494-51-4 | tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate - AiFChem [aifchem.com]

- 4. tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate | C13H16BrNO2 | CID 49853504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pppmag.com [pppmag.com]

- 11. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 12. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to Indole Functionalization Reagents

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, drug discovery, and materials science.[1][2][3][4][5] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its role as a "privileged structure."[2][3][4][5] This distinction arises from the indole scaffold's ability to interact with a multitude of biological targets, often serving as a key pharmacophore in drugs targeting G-protein coupled receptors (GPCRs).[2][3][4] The therapeutic applications of indole derivatives are extensive, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] Notable examples of FDA-approved drugs containing the indole moiety include the anti-inflammatory drug Indomethacin, the antihypertensive agent Reserpine, and the anti-cancer drug Vincristine.[1]

The remarkable versatility of the indole ring lies in its rich and tunable reactivity. The pyrrole ring's electron-rich nature makes it susceptible to electrophilic attack, primarily at the C3 position, while the benzene ring offers sites for further modification.[6] This inherent reactivity allows for the strategic introduction of a wide range of functional groups, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Consequently, the development of novel and efficient reagents and methodologies for indole functionalization remains a vibrant and critical area of chemical research.[7][8]

This technical guide provides a comprehensive overview of the core reagents and strategies employed in the functionalization of the indole scaffold. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical principles and practical applications of these transformative reactions. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental choices, and present detailed protocols for seminal reactions.

The Landscape of Indole Functionalization: A Strategic Overview

The functionalization of the indole ring can be broadly categorized by the position of modification. The inherent electronic properties of the indole nucleus dictate the preferred sites of reaction.

-

C3-Functionalization: The C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution.[6][9]

-

C2-Functionalization: While less reactive than C3, the C2 position can be functionalized, often after the C3 position is blocked or through directed C-H activation strategies.[10]

-

N-Functionalization: The nitrogen atom of the indole ring can be functionalized through various alkylation and arylation reactions.

-

Benzene Ring (C4-C7) Functionalization: Modification of the carbocyclic ring is more challenging due to its lower reactivity compared to the pyrrole moiety but can be achieved through transition-metal-catalyzed C-H activation.[11][12][13]

The following sections will explore the key reagents and methodologies for achieving selective functionalization at these distinct positions.

C3-Functionalization: The Epicenter of Indole Reactivity

The high electron density at the C3 position makes it the primary target for a wide array of electrophilic reagents. This inherent reactivity has been exploited in numerous classical and modern synthetic methodologies.

Electrophilic Substitution: The Foundational Approach

The cornerstone of C3-functionalization is the electrophilic aromatic substitution reaction. A diverse range of electrophiles can be employed to introduce various functional groups.

Alkylation Reactions

Friedel-Crafts alkylation is a classic method for introducing alkyl groups at the C3 position. Common reagents include:

-

Alkyl Halides: In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), alkyl halides serve as effective alkylating agents.

-

Alkenes and Alcohols: Protic acids or Lewis acids can activate alkenes and alcohols to generate carbocationic intermediates that readily react with the indole nucleus.

-

Michael Acceptors: α,β-Unsaturated carbonyl compounds and nitriles are excellent Michael acceptors for the conjugate addition of indoles, a reaction often catalyzed by Lewis acids or organocatalysts.[7]

A plausible mechanism for the iodine-catalyzed reaction of an indolylmethanol with another indole to form a diindolylmethane involves the activation of the alcohol by iodine, followed by elimination to form a vinyliminium ion. This electrophilic intermediate then undergoes a Friedel-Crafts reaction with the second indole molecule.[14][15]

Acylation and Formylation

The introduction of acyl and formyl groups is crucial for the synthesis of many biologically active indole derivatives.

-

Vilsmeier-Haack Reaction: This is the most common method for the formylation of indoles, employing a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

-

Friedel-Crafts Acylation: Acyl chlorides or anhydrides in the presence of a Lewis acid are used to introduce acyl groups.

-

Other Formylating Agents: A variety of other reagents have been developed for formylation, including trimethyl orthoformate.[16]

Transition-Metal-Catalyzed C3-Functionalization

Modern synthetic chemistry has witnessed a surge in the development of transition-metal-catalyzed methods for indole functionalization, offering milder reaction conditions and broader substrate scope.

-

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been effectively used for the enantioselective C3-functionalization of indoles with diazo compounds.[17] These reactions proceed through the formation of a rhodium-carbene intermediate which then reacts with the indole.[17]

Table 1: Representative Reagents for C3-Functionalization

| Functionalization Type | Reagent Class | Specific Examples | Catalyst/Conditions |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Lewis Acids (e.g., AlCl₃) |

| Alkenes/Alcohols | Styrene, Benzyl alcohol | Brønsted or Lewis Acids | |

| Michael Acceptors | Methyl vinyl ketone, Acrylonitrile | Lewis Acids, Organocatalysts | |

| Acylation | Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride | Lewis Acids (e.g., AlCl₃) |

| Formylation | Vilsmeier Reagent | POCl₃ / DMF | - |

| Other | Trimethyl orthoformate | Boron catalysts | |

| C-H Functionalization | Diazo Compounds | Ethyl α-diazoacetate | Rh₂(S-NTTL)₄ |

C2-Functionalization: Expanding the Synthetic Toolkit

While the C3 position is the most reactive, methods to achieve selective C2-functionalization are highly valuable for accessing a wider range of indole-based structures.

Strategies for C2-Selectivity

Achieving C2-selectivity often requires overcoming the inherent preference for C3-attack. Several strategies have been developed to accomplish this:

-

Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack can be directed to the C2 position.[10] In some cases, initial attack at the occupied C3 position can be followed by a 1,2-migration to yield the C2-substituted product.[10]

-

Directing Groups: The installation of a directing group on the indole nitrogen can steer the functionalization to the C2 position via transition-metal-catalyzed C-H activation.

-

Umpolung Reactivity: Inverting the normal reactivity of the indole ring, a concept known as "umpolung," can make the C2 position electrophilic and susceptible to nucleophilic attack.[18]

Reagents for C2-Functionalization

Transition-Metal-Catalyzed C-H Activation

Palladium, rhodium, and ruthenium catalysts have been instrumental in the development of C2-selective C-H functionalization reactions.[12][19] These methods often employ a directing group on the indole nitrogen to facilitate the C-H activation step.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the C2-arylation of indoles.[20] Using organic dyes like eosin Y as the photocatalyst, aryldiazonium salts can be used to generate aryl radicals that selectively add to the C2 position of N-protected indoles.[20] This method is particularly attractive due to its mild, metal-free conditions.[20]

Caption: Workflow for the photoredox C2-arylation of indole.

N-Functionalization: Modifying the Heteroatom

Functionalization of the indole nitrogen is a key strategy for modulating the biological activity and physicochemical properties of indole-containing compounds.

N-Alkylation

The direct N-alkylation of indoles can be achieved using a variety of alkylating agents in the presence of a base.

-

Classical N-Alkylation: Alkyl halides, sulfates, and sulfonates are common reagents, typically used with bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

-

Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with primary and secondary alcohols under mild conditions, using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

-

Palladium-Catalyzed N-Allylic Alkylation: Palladium complexes can catalyze the asymmetric N-allylic alkylation of indoles, providing access to chiral N-allylated indoles with high enantioselectivity.[21]

N-Arylation

The formation of an N-aryl bond is a synthetically important transformation, often accomplished using transition-metal catalysis.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for the N-arylation of indoles with aryl halides and triflates.[22][23] The choice of phosphine ligand is crucial for achieving high yields.[23]

-

Copper-Catalyzed N-Arylation (Ullmann Condensation): Copper-based catalysts are also widely used for N-arylation, often requiring higher reaction temperatures than palladium-catalyzed methods but offering a complementary approach.[24]

Experimental Protocol: Palladium-Catalyzed N-Arylation of 6,7-dichloro-2,3-dihydro-1H-indole

This protocol provides a general procedure for the Buchwald-Hartwig N-arylation of an indoline derivative.[22]

-

Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under a stream of argon), combine 6,7-dichloro-2,3-dihydro-1H-indole (1.0 mmol), the desired aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) in a dry Schlenk tube equipped with a magnetic stir bar.[22]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the Schlenk tube.[22]

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[22]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[22]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[22]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6,7-dichloro-2,3-dihydro-1H-indole.[22]

Caption: Key steps in the Buchwald-Hartwig N-arylation of an indoline.

Benzene Ring Functionalization (C4-C7): The Final Frontier

Functionalizing the carbocyclic portion of the indole ring presents a significant challenge due to the lower reactivity of these positions compared to the pyrrole ring. However, the development of advanced transition-metal-catalyzed C-H activation methodologies has opened up new avenues for the selective modification of the C4, C5, C6, and C7 positions.[11][13]

Directing Group Strategies

The key to achieving regioselectivity in the functionalization of the benzene ring is the use of directing groups. A directing group, typically installed on the indole nitrogen, coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation.

-

C7-Functionalization: The C7 position has been successfully functionalized through iridium-catalyzed borylation and palladium-catalyzed arylation.[11][13] In some cases, a transient directing group is employed.[11]

-

C4-Functionalization: The regioselective functionalization of the C4 position is particularly challenging but has been achieved using specific directing groups and ruthenium or iridium catalysts.[25]

-

C6-Functionalization: Scandium-catalyzed C6-alkylation has been reported for C2,C3-disubstituted indoles.[11]

Table 2: Transition-Metal-Catalyzed Benzene Ring Functionalization

| Position | Functionalization | Catalyst | Directing Group Strategy |

| C7 | Borylation | Iridium | Transient silyl directing group |

| C7 | Arylation | Palladium | N-directing groups |

| C4 | Various | Ruthenium, Iridium | N-directing groups |

| C6 | Alkylation | Scandium | Substrate-controlled |

Emerging Frontiers: Photoredox and Enantioselective Catalysis

The field of indole functionalization is continuously evolving, with two areas of particularly intense research being photoredox catalysis and enantioselective catalysis.

Photoredox Catalysis

Visible-light photoredox catalysis offers a mild and sustainable approach to generate radical intermediates for indole functionalization.[26][27][28] This strategy has been successfully applied to:

-

Radical Cyclizations: Intramolecular radical additions onto the indole ring can be initiated by photoredox catalysts, providing access to complex polycyclic indole derivatives.[26][27]

-

C3-Alkylation: The generation of indolyl radical cations via photoredox catalysis can lead to selective C3-alkylation.[29]

-

C2-Arylation: As previously discussed, photoredox methods provide a metal-free route for C2-arylation.[20]

Enantioselective Functionalization

The synthesis of enantioenriched indole derivatives is of paramount importance for the development of new chiral drugs.[7] Significant progress has been made in the development of catalytic asymmetric methods for indole functionalization.[7][9]

-

Transition-Metal Catalysis: Chiral ligands are used in conjunction with transition metals (e.g., copper, palladium, rhodium) to induce enantioselectivity in a variety of reactions, including alkylations and arylations.[7][17][21]

-

Organocatalysis: Chiral small molecules, such as amines and phosphoric acids, can catalyze the enantioselective functionalization of indoles, particularly in Friedel-Crafts type reactions.

Conclusion and Future Outlook

The functionalization of the indole scaffold is a rich and dynamic field of research, driven by the immense importance of indole-containing molecules in medicine and materials science. While classic electrophilic substitution reactions remain valuable tools, the advent of transition-metal-catalyzed C-H activation and photoredox catalysis has revolutionized the way chemists approach the synthesis of complex indole derivatives. These modern methods offer unprecedented levels of selectivity and efficiency, enabling the functionalization of previously inaccessible positions on the indole ring.

Future research in this area will likely focus on the development of even more sustainable and atom-economical methodologies. The use of earth-abundant metal catalysts, the expansion of metal-free reaction protocols, and the continued exploration of photoredox and electrochemical methods will be key themes.[30][31] Furthermore, the quest for novel enantioselective transformations will remain a major driving force, as the demand for single-enantiomer drugs continues to grow. The ongoing innovation in the development of indole functionalization reagents and methodologies promises to accelerate the discovery of new and improved indole-based therapeutics and materials for years to come.

References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.

- Recent progress in transition-metal-catalyzed enantioselective indole functionaliz

- Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing).

- C-H Functionalization of indoles and oxindoles through CDC reactions. IntechOpen.

- From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Ingenta Connect.

- ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. TOPIC 43. INDOLE.

- Transition metal-catalyzed C–H functionaliz

- Indole Functionalization via Photoredox Gold Catalysis.

- Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. Journal of the American Chemical Society.

- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionaliz

- Enantioselective Direct Functionalization of Indoles by Pd/Sulfoxide-Phosphine-Catalyzed N-Allylic Alkylation.

- Electron Transfer Photoredox Catalysis: Intramolecular Radical Addition to Indoles and Pyrroles.

- From nature to drug discovery: the indole scaffold as a 'privileged structure'. PubMed.

- Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site.

- Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC - NIH.

- Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unn

- Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionaliz

- From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Bentham Science.

- From Nature to Drug Discovery: The Indole Scaffold as a ‘Privileged Structure’. Sci-Hub.

- Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. PMC - NIH.

- Transition metal-Catalyzed C-H Functionalizations of Indoles. Request PDF.

- Transition Metal‐Free Pathways for C‐3 Functionalization of Indole.

- Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Indole Functionalization via Photoredox Gold Catalysis.

- Recent advances in functionalization of indoles.

- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.

- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journals.

- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)

- Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.

- Strategies for the asymmetric functionalization of indoles: an update. Chemical Society Reviews (RSC Publishing).

- Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed.

- Strategies for the enantioselective N-functionalization of indoles.

- Recent Advances on the C2-Functionalization of Indole via Umpolung. Semantic Scholar.

- Recent Progress Concerning the N-Aryl

- Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionaliz

- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole deriv

- The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.

- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl

- Protocol for the N-arylation of 6,7-dichloro-2,3-dihydro-1H-indole. Benchchem.

- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.

- Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. sci-hub.se [sci-hub.se]

- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. Recent progress in transition-metal-catalyzed enantioselective indole functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for the asymmetric functionalization of indoles: an update - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]

- 14. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]

- 15. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]